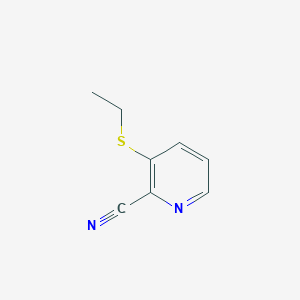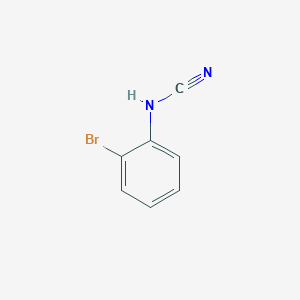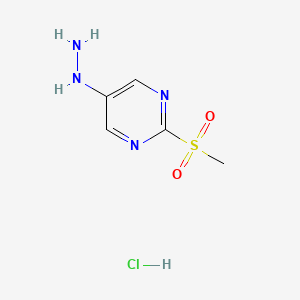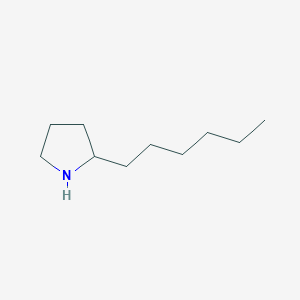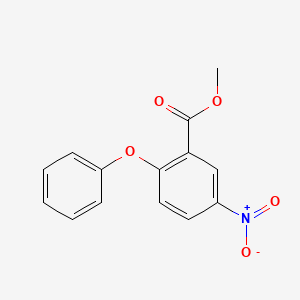
2-(Methylsulfonamido)phenylacetonitrile
Übersicht
Beschreibung
2-(Methylsulfonamido)phenylacetonitrile is a chemical compound that is widely used in scientific research. This compound is also known as MSAPAN and has a molecular formula of C9H10N2O2S. MSAPAN is a white solid that is soluble in polar solvents such as water and methanol. The compound has several important properties that make it useful in scientific research.
Wissenschaftliche Forschungsanwendungen
Catalyst in Chemical Synthesis
2-(Methylsulfonamido)phenylacetonitrile and related compounds have applications in chemical synthesis. One study discusses the use of potassium promoted lanthanum-magnesium oxide as a novel catalyst for the selective mono-methylation of phenylacetonitrile, a process important in the pharmaceutical industry, including the production of non-steroidal anti-inflammatory drugs (NSAIDs) (Molleti & Yadav, 2017).
Antimicrobial and Antifungal Activities
Compounds derived from sulfonamides, including those related to 2-(Methylsulfonamido)phenylacetonitrile, have been evaluated for their antimicrobial properties. A study synthesized novel phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides, evaluating their tuberculostatic, antibacterial, and antifungal activities (Gobis et al., 2012).
Biocatalysis in Drug Metabolism
The application of biocatalysis in drug metabolism has been explored, with a focus on producing mammalian metabolites of drugs. One such study involved LY451395, a biaryl-bis-sulfonamide, highlighting the use of microbial-based biocatalytic systems for metabolite production (Zmijewski et al., 2006).
Development of Antibodies for Sulfonamide Antibiotics
The generation of antibodies for detecting sulfonamide antibiotics, including those structurally related to 2-(Methylsulfonamido)phenylacetonitrile, has been studied. One study developed an enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples (Adrián et al., 2009).
Enzyme Inhibition and Anticancer Properties
Sulfonamide derivatives have been investigated for their enzyme inhibition and anticancer properties. A study explored the inhibition of carbonic anhydrase and cyclooxygenase-2 by sulfonamides, highlighting their potential in anticancer therapy (Supuran et al., 2004).
Electrolyte Additive in Lithium-Ion Batteries
(Phenylsulfonyl)acetonitrile, a compound related to 2-(Methylsulfonamido)phenylacetonitrile, has been investigated as a high-voltage electrolyte additive for improving the performance of lithium-ion batteries (Deng et al., 2019).
Eigenschaften
IUPAC Name |
N-[2-(cyanomethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-14(12,13)11-9-5-3-2-4-8(9)6-7-10/h2-5,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHDVFAYFWDZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261539 | |
| Record name | N-[2-(Cyanomethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfonamido)phenylacetonitrile | |
CAS RN |
36268-70-9 | |
| Record name | N-[2-(Cyanomethyl)phenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36268-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(Cyanomethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2-chlorobenzoyl)amino]-2-(diisopropoxyphosphoryl)-3,3,3-trifluoropropanoate](/img/structure/B3041696.png)


![1-[4-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B3041702.png)

![Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate](/img/structure/B3041707.png)
